Dibozane

Beschreibung

Historical Context of Synthetic Research for Dibozane and Related Benzodioxane Scaffolds

The 1,4-benzodioxane (B1196944) scaffold, a fundamental heterocyclic system, has a rich history in medicinal chemistry due to its presence in numerous natural products and its utility in synthesizing various therapeutic agents nih.gov. Historical synthetic approaches to the 1,4-benzodioxane ring system have been well-documented, laying the groundwork for more complex derivatives. Early investigations into benzodioxanes highlighted their potential as α- or β-adrenergic antagonists, demonstrating their pharmacological relevance from an early stage.

The synthesis of compounds like Dibozane, along with piperoxan, prosympal, and doxazosin (B1670899), has frequently leveraged chemoenzymatic methods. A crucial intermediate in these syntheses is 1,4-benzodioxan-2-carboxylic acid wikipedia.org. Notably, the production of this key intermediate has been achieved with high yields and excellent enantioselectivities through lipase-catalyzed kinetic resolution. This historical progression underscores the enduring interest in the benzodioxane scaffold and the continuous refinement of synthetic strategies to access its diverse derivatives.

Significance of Chiral 1,4-Benzodioxane Derivatives in Advanced Organic Synthesis

Chiral 2,3-dihydro-1,4-benzodioxane motifs hold substantial importance in advanced organic synthesis due to their widespread occurrence in medicinal substances and bioactive natural compounds, exhibiting a broad spectrum of biological activities nih.gov. A critical aspect of their biological function is the absolute configuration at the C2 stereocenter of the benzodioxane ring, which profoundly influences their pharmacological profile nih.gov.

Prominent examples of therapeutic agents incorporating these chiral motifs include prosympal, Dibozane, piperoxan, and doxazosin nih.gov. The demand for enantiopure 2-substituted-1,4-benzodioxane scaffolds in the development of biologically active molecules necessitates precise synthetic control. To this end, significant efforts have been directed towards developing highly efficient and enantioselective biocatalytic systems for the construction of chiral 2,3-dihydro-1,4-benzodioxane motifs nih.gov. Furthermore, asymmetric synthesis methodologies, such as palladium-catalyzed alkene aryloxyarylation reactions, have gained considerable attention for their ability to produce chiral 1,4-benzodioxanes with high enantioselectivity. Chiral resolution techniques, including diastereomeric salt formation and enzymatic resolution, are also vital for obtaining these compounds in their enantiopure forms.

Current Research Trajectories in Dibozane Chemistry

While Dibozane itself continues to be utilized as a research tool and an alpha-adrenergic blockader atamanchemicals.comnih.govnih.gov, contemporary chemical research often explores the broader applications and modifications of the benzodioxane scaffold from which Dibozane is derived. Current research trajectories involving 1,4-benzodioxane derivatives are diverse and span various therapeutic areas:

Neurodegenerative and Psychiatric Disorders: Efforts are underway to develop new monoamine oxidase B (MAO-B) inhibitors with anti-neuroinflammatory properties, utilizing the benzodioxane scaffold.

Antimicrobial Agents: Researchers are investigating benzodioxane-based compounds as potential agents against drug-resistant bacteria.

Hepatoprotective and Anti-inflammatory Activities: The scaffold is being explored for its role in developing hepatoprotective compounds and anti-inflammatory agents, including COX inhibitors.

Respiratory Diseases: Selective nonsteroidal glucocorticoid receptor modulators (SGRMs) containing the benzodioxane scaffold are being developed for inhaled treatments of respiratory conditions.

Anticancer Research: The benzodioxane scaffold is also integrated into molecules proposed as novel anticancer agents, targeting various pathways wikipedia.org.

Synthetic Methodologies: Advances in synthetic chemistry include the development of highly functionalized 1,4-benzodioxin (B1211060) derivatives through electrochemically induced Diels-Alder reactions.

Enzymatic Synthesis: Ongoing research focuses on improving the enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs using engineered lipases, aiming for more environmentally friendly and efficient production routes nih.gov.

Stereochemical Control: Studies continue to refine the impact of reaction conditions on the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives, emphasizing the importance of stereochemical control.

Dermatological Applications: The design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives are being explored as potential therapeutics for skin cancer.

This multifaceted research highlights the versatility and ongoing importance of the benzodioxane scaffold in contemporary chemical and pharmaceutical sciences.

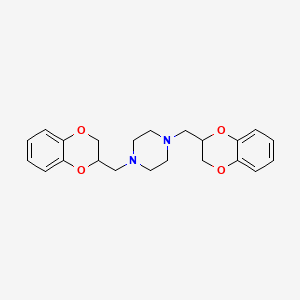

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-bis(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-3-7-21-19(5-1)25-15-17(27-21)13-23-9-11-24(12-10-23)14-18-16-26-20-6-2-4-8-22(20)28-18/h1-8,17-18H,9-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDQPUUOEBGDSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2COC3=CC=CC=C3O2)CC4COC5=CC=CC=C5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30998840 | |

| Record name | 1,4-Bis[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7762-32-5 | |

| Record name | 1,4-Bis[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7762-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibozane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007762325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibozane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Bis[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dibozane and Its Enantiomers

Chemoenzymatic Synthetic Approaches to Dibozane Precursors

Chemoenzymatic synthesis leverages the high selectivity of enzymes to create chiral precursors that are difficult to obtain through traditional chemical methods. nih.govrsc.org This strategy combines the advantages of biocatalysis, such as mild reaction conditions and high enantioselectivity, with conventional organic synthesis to build complex molecules like the precursors to Dibozane. nih.govresearchgate.net

Lipase-Catalyzed Kinetic Resolution Strategies

Lipases are a versatile class of enzymes widely used in organic synthesis for the kinetic resolution of racemic mixtures. nih.govmdpi.com This approach is particularly effective for producing enantiopure intermediates for pharmaceuticals. nih.gov In the context of Dibozane synthesis, a key strategy involves the hydrolytic kinetic resolution of a racemic precursor, methyl-1,4-benzodioxan-2-carboxylate.

This resolution is catalyzed by lipase (B570770) from whole cells of Arthrobacter species (ABL). The enzyme selectively hydrolyzes one enantiomer of the racemic ester, allowing for the separation of the unreacted ester and the hydrolyzed carboxylic acid, both in high enantiomeric purity. The (S)-isomer of the precursor, which is more effective as an α-adrenergic receptor antagonist, can be obtained through this method. nih.gov Various lipases, such as those from Candida antarctica (CAL-B) and Candida rugosa (CRL), have demonstrated high efficiency in resolving similar intermediates, showcasing the broad applicability of this technique. nih.govmdpi.com

Table 1: Lipases Used in the Kinetic Resolution of Pharmaceutical Intermediates

| Enzyme Source | Abbreviation | Common Application |

|---|---|---|

| Candida antarctica Lipase B | CAL-B (Novozym 435) | Hydrolysis of 1,4-dihydropyridines |

| Candida rugosa Lipase | CRL | Hydrolysis of FOP acetates |

| Porcine Pancreatic Lipase | PPL | Hydrolysis of 1,4-dihydropyridines |

| Arthrobacter sp. Lipase | ABL | Hydrolysis of methyl-1,4-benzodioxan-2-carboxylate |

This table is generated based on data from various biocatalytic resolution studies. nih.govmdpi.com

Enzymatic Derivatization and Stereoselective Transformations

Enzymatic derivatization extends beyond simple hydrolysis and involves various stereoselective transformations to create chiral building blocks. Enzymes can perform regio-, chemo-, and enantioselective modifications on complex substrates, often without the need for protecting groups that are standard in traditional chemistry. nih.govnih.gov

For the synthesis of Dibozane precursors, enzymes can be employed to catalyze reactions such as enantioselective esterification or transesterification. In a kinetic resolution process, a racemic alcohol precursor to the benzodioxane moiety could be selectively acylated by an enzyme like Pseudomonas cepacia Lipase in the presence of an acyl donor. This leaves one enantiomer as the unreacted alcohol and the other as an ester, which can then be separated. This approach has been successfully applied to produce chiral alcohol precursors for other complex pharmaceutical agents. mdpi.com

Optimization of Biocatalytic Conditions for Enantiopure Intermediates

To maximize the efficiency and selectivity of enzymatic reactions, optimization of the biocatalytic conditions is crucial. mdpi.comresearchgate.net Key parameters that are typically optimized include the choice of enzyme, solvent, temperature, pH, and substrate-to-enzyme ratio. researchgate.net For lipase-catalyzed reactions, which are often performed in non-aqueous environments to favor synthesis over hydrolysis, the thermodynamic water activity is a critical parameter to control. researchgate.net

For instance, in the resolution of a benzodioxane precursor, screening different commercial lipases would be the first step to identify the most selective biocatalyst. mdpi.com Subsequent optimization might involve testing various organic solvents to improve substrate solubility and enzyme stability. nih.gov Temperature and pH adjustments can further enhance enzyme activity and enantioselectivity. A systematic approach, such as response surface methodology, can be employed to efficiently identify the optimal set of conditions, leading to higher conversion rates and enantiomeric excess of the desired enantiopure intermediate. researchgate.net

Asymmetric Synthesis of Dibozane and its Stereoisomers

Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding the 50% theoretical yield limit of kinetic resolutions. uwindsor.ca These methods create the desired chiral center from an achiral substrate using a chiral catalyst or auxiliary.

Chiral Auxiliary-Mediated Syntheses

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. This is a reliable and versatile strategy in the early stages of drug development. wikipedia.org

In the synthesis of a Dibozane precursor, a chiral auxiliary, such as an oxazolidinone popularized by David Evans, could be attached to a precursor molecule. sigmaaldrich.com The presence of the auxiliary would then control the facial selectivity of a key bond-forming reaction, for example, an alkylation or an aldol reaction, to build the benzodioxane framework with high diastereoselectivity. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched Dibozane precursor. Auxiliaries like pseudoephedrine and camphorsultam are also widely used for their high stereocontrol in various asymmetric transformations. wikipedia.orgnih.gov

Asymmetric Catalysis in Benzodioxane Ring Formation

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. nih.gov A highly effective method for synthesizing the chiral 1,4-benzodioxane (B1196944) core of Dibozane is the asymmetric hydrogenation of a prochiral 1,4-benzodioxine precursor. nih.gov

This transformation can be achieved with excellent enantioselectivity using an iridium catalyst complexed with a chiral ligand, such as the BIDIME-dimer. nih.gov The reaction involves the hydrogenation of the double bond in the dioxine ring, which creates the chiral center at the 2-position. This method is versatile and tolerates a wide range of substituents on the benzodioxine ring. nih.govresearchgate.net

Table 2: Asymmetric Hydrogenation of 2-Substituted 1,4-Benzodioxines

| Substrate Substituent (R) | Catalyst System | Enantiomeric Ratio (er) | Yield (%) |

|---|---|---|---|

| Methyl | [Ir(cod)Cl]₂/BIDIME-dimer | 99:1 | 95 |

| Ethyl | [Ir(cod)Cl]₂/BIDIME-dimer | 99:1 | 93 |

| Isopropyl | [Ir(cod)Cl]₂/BIDIME-dimer | 99:1 | 94 |

| Cyclopropyl | [Ir(cod)Cl]₂/BIDIME-dimer | 94:6 | 95 |

Data is based on research findings for the Ir-catalyzed asymmetric hydrogenation of 1,4-benzodioxines. nih.gov This catalytic approach represents an atom-economical and highly efficient route to the enantiopure benzodioxane precursors required for the synthesis of Dibozane. nih.gov

Conventional and Classical Synthetic Routes to the Dibozane Core Structure

Classical synthetic routes to the 1,4-benzodioxane-piperazine core typically involve the stepwise construction of the heterocyclic rings. These methods, while often longer, are robust and allow for the synthesis of a wide range of derivatives.

A common multi-step strategy begins with the synthesis of the 1,4-benzodioxane portion, followed by the attachment and formation of the piperazine (B1678402) ring. The synthesis of the 1,4-benzodioxane intermediate often starts from a catechol. The catechol is reacted with a dielectrophile, such as 1,2-dichloroethane or 1,2-dibromoethane, in the presence of a base to form the 1,4-benzodioxane ring. This intermediate is then functionalized, for example, by acylation followed by a rearrangement or by direct lithiation and subsequent reaction with an electrophile, to introduce a handle for attaching the piperazine moiety.

The piperazine ring can be introduced by reacting the functionalized 1,4-benzodioxane with a pre-formed piperazine derivative. Alternatively, the piperazine ring can be constructed stepwise. For example, a 1,4-benzodioxane intermediate bearing an amino group can be reacted with a bis(2-chloroethyl)amine derivative to form the piperazine ring.

The Williamson ether synthesis is a cornerstone for the construction of the 1,4-benzodioxane ring. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of 1,4-benzodioxane synthesis, a catechol is typically deprotonated with a base to form a bis-phenoxide, which then reacts with a 1,2-dihaloethane to form the dioxane ring. The efficiency of this reaction can be influenced by the choice of solvent, base, and reaction temperature.

Another important cyclization method is the Mitsunobu reaction. This reaction allows for the formation of the 1,4-benzodioxane ring from a catechol and a 1,2-diol under mild conditions, using a combination of a phosphine, such as triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD).

| Reaction | Reactants | Reagents | Product |

| Williamson Ether Synthesis | Catechol, 1,2-Dihaloethane | Base (e.g., K2CO3, NaOH) | 1,4-Benzodioxane |

| Mitsunobu Reaction | Catechol, 1,2-Diol | PPh3, DEAD/DIAD | 1,4-Benzodioxane |

The formation of the piperazine ring often involves the reaction of a primary amine with a bis-electrophile. For instance, a 1,4-benzodioxane derivative containing an amino group can be reacted with a nitrogen mustard, such as bis(2-chloroethyl)amine, to construct the piperazine ring. Alternatively, a diamine can be reacted with a dihalide to form the cyclic structure.

Once the piperazine ring is formed, it can be further functionalized. The secondary amine in the piperazine ring is nucleophilic and can be readily alkylated, acylated, or subjected to reductive amination to introduce a variety of substituents. This functionalization is crucial for modulating the pharmacological properties of the final compound. For example, reaction with an acyl chloride or an alkyl halide allows for the introduction of diverse functional groups at the N-4 position of the piperazine ring.

| Reaction Type | Reactants | Reagents/Conditions | Result |

| Alkylation | Piperazine, Alkyl Halide | Base | N-Alkylated Piperazine |

| Acylation | Piperazine, Acyl Chloride | Base | N-Acylated Piperazine |

| Reductive Amination | Piperazine, Aldehyde/Ketone | Reducing Agent (e.g., NaBH3CN) | N-Alkylated Piperazine |

Synthesis of Dibozane Analogues and Derivatives

The synthesis of analogues and derivatives of the 1,4-benzodioxane-piperazine core is essential for structure-activity relationship (SAR) studies and for the development of new therapeutic agents. These modifications can involve changes to the 1,4-benzodioxane ring, the piperazine moiety, or the linker connecting them.

Structural modifications to the 1,4-benzodioxane ring can include the introduction of substituents on the aromatic ring. This can be achieved by starting with a substituted catechol or by electrophilic aromatic substitution reactions on the pre-formed 1,4-benzodioxane ring. Common substituents include halogens, alkyl groups, and nitro groups, which can be further transformed into other functional groups.

Diversification of the piperazine moiety is typically achieved by varying the substituent at the N-4 position. A wide range of functional groups can be introduced using the methods described in section 2.3.3. This allows for the exploration of how different substituents at this position affect the biological activity of the molecule.

Furthermore, the linker connecting the 1,4-benzodioxane and piperazine rings can be modified. While often a simple alkyl chain, this linker can be varied in length and composition to optimize the pharmacological properties of the compound.

Functional Group Interconversions on the Dibozane Skeleton

The electron-rich nature of the benzene (B151609) rings within the 2,3-dihydro-1,4-benzodioxin moieties suggests they would be amenable to electrophilic aromatic substitution reactions. Such transformations would introduce new functional groups onto the aromatic portion of the molecule, providing derivatives with potentially altered chemical and biological properties.

A primary example of such a transformation is nitration . The introduction of a nitro group (—NO₂) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The position of nitration would be directed by the activating effect of the dioxin oxygen atoms. These nitro-derivatives could then serve as precursors for a variety of other functional groups. For instance, the nitro group can be reduced to an amino group (—NH₂) using reagents such as tin(II) chloride in hydrochloric acid or through catalytic hydrogenation. This amino group could then undergo further reactions, such as diazotization followed by substitution, to introduce a wide range of functionalities including halogens, hydroxyl groups, or cyano groups.

Another potential functional group interconversion is halogenation . The introduction of a halogen, such as bromine or chlorine, onto the aromatic rings could be accomplished using the elemental halogen in the presence of a Lewis acid catalyst. These halogenated derivatives of Dibozane would be valuable intermediates for cross-coupling reactions, such as the Suzuki or Heck reactions, allowing for the formation of new carbon-carbon bonds and the attachment of more complex substituents.

While the nitrogen atoms of the central piperazine ring in Dibozane are tertiary amines and thus already alkylated, they retain lone pairs of electrons that can participate in chemical reactions. One such possibility is the formation of N-oxides . Oxidation of one or both of the tertiary amine nitrogens with an oxidizing agent like hydrogen peroxide or a peroxy acid would yield the corresponding N-oxide(s). This transformation would alter the electronic properties and steric bulk around the piperazine core.

It is important to note that harsh reaction conditions could potentially lead to the cleavage of the N-alkyl bonds of the piperazine ring, a reaction known as N-dealkylation. However, this would represent a degradation of the Dibozane skeleton rather than a functional group interconversion.

The following table summarizes these plausible functional group interconversions on the Dibozane skeleton.

| Reaction Type | Reagents and Conditions | Functional Group Transformation | Potential Product Structure |

| Nitration | HNO₃, H₂SO₄ | Ar—H → Ar—NO₂ | Introduction of nitro group(s) on the benzodioxin aromatic rings. |

| Reduction of Nitro Group | SnCl₂, HCl or H₂, Pd/C | Ar—NO₂ → Ar—NH₂ | Conversion of nitro-dibozane to amino-dibozane. |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Ar—H → Ar—X (X = Br, Cl) | Introduction of halogen(s) on the benzodioxin aromatic rings. |

| N-Oxide Formation | H₂O₂ or m-CPBA | R₃N → R₃N⁺—O⁻ | Oxidation of piperazine nitrogen(s) to N-oxide(s). |

Table 1: Plausible Functional Group Interconversions on the Dibozane Skeleton

These proposed transformations provide a roadmap for the chemical modification of the Dibozane structure, enabling the synthesis of a diverse library of derivatives for further study. The successful implementation of these reactions would depend on careful optimization of reaction conditions to achieve the desired selectivity and yield.

The synthesis of Dibozane, 1,4-bis(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperazine, can be logically approached through the N,N'-dialkylation of piperazine with a suitable electrophile derived from (2,3-dihydro-1,4-benzodioxin-3-yl)methanol. This strategy is a common and effective method for the preparation of symmetrically substituted piperazines.

The key steps in this proposed synthesis would be:

Preparation of the key intermediate, (2,3-dihydro-1,4-benzodioxin-3-yl)methanol.

Conversion of this alcohol into a good electrophile, for example, by transforming the hydroxyl group into a better leaving group such as a tosylate or a halide.

The nucleophilic substitution reaction of piperazine with two equivalents of the prepared electrophile.

The synthesis of the (2,3-dihydro-1,4-benzodioxin-3-yl)methanol precursor can be achieved starting from catechol and a suitable three-carbon building block with appropriate functional groups that allow for cyclization and subsequent modification to the desired alcohol.

Once the alcohol is obtained, it can be converted to a tosylate, (2,3-dihydro-1,4-benzodioxin-3-yl)methyl 4-methylbenzenesulfonate, by reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine. Alternatively, conversion to a halide, such as 3-(chloromethyl)-2,3-dihydro-1,4-benzodioxin, could be achieved using a reagent like thionyl chloride.

The final step involves the reaction of piperazine with two molar equivalents of this electrophilic benzodioxin derivative. The reaction is typically carried out in a suitable solvent, such as a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, and in the presence of a base to neutralize the acid generated during the reaction.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Piperazine, 2 eq. of (2,3-dihydro-1,4-benzodioxin-3-yl)methyl 4-methylbenzenesulfonate | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | 1,4-bis(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperazine |

| 2 | Piperazine, 2 eq. of 3-(chloromethyl)-2,3-dihydro-1,4-benzodioxin | Base (e.g., Et₃N), Solvent (e.g., CH₃CN), Heat | 1,4-bis(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperazine |

Table 2: Proposed Synthetic Routes to Dibozane

The chirality of Dibozane originates from the stereocenters at the 3-position of the two benzodioxin rings. The reaction of piperazine with a racemic mixture of the benzodioxin electrophile would result in a mixture of stereoisomers: a pair of enantiomers, (R,R)-Dibozane and (S,S)-Dibozane, and a meso compound, (R,S)-Dibozane.

The synthesis of specific enantiomers of Dibozane would necessitate an enantioselective approach. The most straightforward strategy would be to use an enantiopure starting material. This would involve the synthesis or resolution of (2,3-dihydro-1,4-benzodioxin-3-yl)methanol to obtain the pure (R) or (S) enantiomer. The subsequent conversion to an electrophile and reaction with piperazine would then proceed without affecting the stereocenter, yielding the corresponding enantiopure (R,R) or (S,S) isomer of Dibozane.

Alternatively, the mixture of stereoisomers produced from a racemic synthesis could potentially be separated by chiral chromatography or by fractional crystallization of diastereomeric salts formed by reacting the Dibozane mixture with a chiral acid.

| Method | Description | Outcome |

| Chiral Starting Material | Synthesis using enantiopure (R)- or (S)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanol derivative. | Direct synthesis of enantiopure (R,R)- or (S,S)-Dibozane. |

| Chiral Resolution | Separation of the racemic mixture of Dibozane enantiomers using a chiral resolving agent or chiral chromatography. | Isolation of individual enantiomers from a racemic mixture. |

Table 3: Strategies for the Synthesis of Dibozane Enantiomers

Mechanistic Investigations in Dibozane Chemical Transformations

Elucidation of Reaction Mechanisms in Dibozane Synthesis

Understanding how dibozane is formed and how it participates in subsequent reactions requires a detailed examination of the reaction pathways. Modern computational and experimental techniques have provided deep insights into the transition states and kinetics that define these transformations.

The transition state is a fleeting, high-energy configuration that lies on the reaction coordinate between reactants and products. wikipedia.org Its structure and energy determine the activation barrier of a reaction. youtube.com In borane chemistry, computational methods such as Density Functional Theory (DFT) and high-level ab initio calculations are essential for mapping these transient structures. nih.govsmu.edu

A pivotal reaction involving dibozane is the hydroboration of alkenes, where dibozane acts as a source of borane (BH₃). Computational studies have extensively modeled the transition states of this reaction. The reaction is believed to proceed through an initial coordination of the alkene to the Lewis-acidic boron atom, followed by a four-centered transition state that results in the syn-addition of the B-H bond across the double bond. rsc.org

However, high-level calculations have revealed complexities that challenge simple transition state theory (TST), which assumes a quasi-equilibrium between reactants and the transition state complex. nih.govwikipedia.org For the hydroboration of terminal alkenes with BH₃, TST fails to accurately predict the observed product regioselectivity. nih.gov While calculations predict a significant energy difference between the anti-Markovnikov and Markovnikov transition states, the experimental product ratio is less selective than expected. nih.gov This discrepancy suggests that reaction dynamics play a crucial role; the excess energy from the initial, barrierless formation of the BH₃-alkene complex means that the reaction may proceed to products faster than thermal equilibration, a scenario not accounted for by TST. nih.gov

| Computational Model | Calculated ΔΔG‡ (kcal/mol) | Predicted Selectivity (anti-M:M) | Experimental Selectivity (anti-M:M) |

| CCSD(T)/aug-cc-pVTZ//CCSD(T)/aug-cc-pVDZ | 2.0 | ~97:3 | 90:10 |

| CBS-QB3 | 2.5 | >99:1 | 90:10 |

| G3B3 | 1.8 | ~96:4 | 90:10 |

Data derived from computational studies on the hydroboration of propene, highlighting the discrepancy between TST-predicted selectivity and experimental results. nih.gov

Kinetic studies measure reaction rates and how they are influenced by factors like concentration, temperature, and pressure, providing quantitative data to support or refute proposed mechanisms. The thermal decomposition (pyrolysis) of dibozane has been a subject of kinetic analysis. These studies indicate that the process is far more complex than a simple dissociation into BH₃, involving higher boranes like B₃H₉ as intermediates. bohrium.comacs.orgacs.org The initial rate-determining step is often debated, but kinetic models suggest a complex network of association and fragmentation reactions. bohrium.com

In reactions with other molecules, such as the oxidation of dibozane by atomic oxygen, kinetic studies have been used to build multi-step mechanisms. dtic.mil By measuring the concentration of product species (like OH radicals) over time, researchers can estimate the rate constants for the direct attack on the dibozane molecule and for subsequent reactions of its fragmentation products. dtic.mil

The selectivity of reactions is also a kinetic phenomenon. In the hydroboration of alkenes, the observed 90:10 ratio of anti-Markovnikov to Markovnikov products is a kinetic product ratio. nih.gov The failure of TST to explain this ratio led to the use of trajectory studies, which simulate the dynamic path of the molecules. These studies suggest the final product distribution is a composite result of low selectivity in direct trajectories, moderate selectivity governed by statistical theories (RRKM), and high selectivity from pathways where the intermediate complex has time to thermally equilibrate. nih.gov

| Reaction | Apparent Activation Energy (Ea) | Key Kinetic Feature |

| Dibozane Pyrolysis | ~25 kcal/mol | Complex mechanism involving higher borane intermediates. acs.org |

| Diborane (B8814927) + O(³P) | Low | Multi-step radical mechanism. dtic.mil |

| Hydroboration of Alkenes | 2–3 kcal/mol (gas phase) | Regioselectivity is not fully explained by static transition state energies; reaction dynamics are critical. nih.govsci-hub.box |

Summary of kinetic parameters for key reactions involving dibozane.

Stereochemical Control Mechanisms in Asymmetric Syntheses

Dibozane, as a source of borane, is a cornerstone of asymmetric synthesis, enabling the creation of chiral molecules with high stereopurity. The control of stereochemistry relies on directing the hydroboration or reduction reaction to one face of a prochiral substrate.

Enantioselectivity is achieved by using chiral reagents or catalysts. In hydroboration, stoichiometric chiral boranes derived from natural products like α-pinene (e.g., diisopinocampheylborane, Ipc₂BH) are highly effective. The sense of asymmetric induction is dictated by the enantioselectivity of the chiral borane. nih.gov The bulky chiral ligands create a sterically hindered environment around the boron atom, forcing the alkene to approach from the less hindered face, thereby determining the stereochemistry of the resulting organoborane.

Catalytic enantioselective hydroboration has also been developed using chiral metal-ligand complexes (e.g., with rhodium or copper) that activate an achiral borane source like pinacolborane (HBpin). rsc.orgresearchgate.netnih.gov Appropriate ligand choice is key to inducing asymmetry with only a catalytic amount of the chiral influence. rsc.org

Diastereoselectivity, the preference for one diastereomer over another, can be controlled when a molecule already contains a stereocenter. researchgate.netnih.govnih.gov For example, in the hydroboration of a chiral alkene, the existing stereocenter can direct the borane to a specific face of the double bond, leading to one diastereomer in excess. This selectivity arises from minimizing steric and torsional strain in the transition state. nih.govnih.gov

| Reaction Type | Reagent/Catalyst | Substrate | Selectivity Outcome |

| Enantioselective Hydroboration | (ᵈIpc)₂BH | Racemic Allenylstannane | Enantioconvergent; provides homoallylic alcohols with excellent enantioselectivity. nih.gov |

| Enantioselective Hydroboration | Rhodium/Chiral Phosphine | Styrene | Modest enantioselectivity. rsc.org |

| Enantioselective Double Hydroboration | Copper/Chiral Ligand | Terminal Alkynes | Access to highly enantioenriched gem-diborylalkanes. researchgate.net |

| Diastereoselective Alkylation | Chiral 7-membered Ring Enolates | Alkyl Halides | Highly diastereoselective due to torsional and steric interactions. nih.gov |

Examples of stereochemical control in reactions related to borane chemistry.

While nature does not utilize low-valent organoboron compounds, the field of biocatalysis has begun to explore their potential. chemrxiv.org Chemoenzymatic synthesis merges the power of traditional organic synthesis with the high selectivity of enzymes. A key strategy involves using boronic acids, which can be seen as derivatives of borane chemistry.

Recently, designer enzymes have been created by genetically encoding boron-containing non-canonical amino acids (like para-boronophenylalanine, pBoF) into a protein scaffold. chemrxiv.orgacs.org In these artificial biocatalysts, the boron center's reactivity is modulated by interactions with the surrounding protein environment. For instance, a nearby lysine residue can form a "hybrid catalytic dyad" with the pBoF, where both residues are essential for catalytic activity and selectivity in the kinetic resolution of α-hydroxy thioesters. acs.org The protein scaffold creates a chiral pocket that enforces specific substrate binding and transition state stabilization, leading to high enantioselectivity not achievable with the small-molecule boron catalyst alone. chemrxiv.org

The mechanism involves the reversible and selective binding of substrates (like diols) to the boron center, a principle well-established in molecular recognition. acs.orgnih.govresearchgate.net The enzyme then facilitates the chemical transformation, with the protein structure dictating the stereochemical outcome through precise substrate-enzyme interactions. While direct enzymatic reactions on dibozane itself are not established, these studies demonstrate a clear pathway for integrating the versatile reactivity of boron into highly selective biocatalytic systems.

Intramolecular and Intermolecular Interactions Driving Dibozane Formation

The structure, stability, and reactivity of dibozane are governed by a unique set of chemical bonds and non-covalent interactions. These forces are critical not only for the existence of the B₂H₆ molecule but also for its interactions with other species, which dictates the pathways of its chemical transformations.

The most defining feature of dibozane is its electron-deficient structure, held together by two 3-center-2-electron (3c-2e) bonds, often called "banana bonds". wikipedia.org In this arrangement, two bridging hydrogen atoms are simultaneously bonded to both boron atoms, with a single pair of electrons holding the three atoms together. wikipedia.org The terminal B-H bonds are conventional, stronger 2-center-2-electron bonds. wikipedia.org

A crucial intermolecular force in borane chemistry is the dihydrogen bond (DHB). nih.gov This is an attractive interaction between a hydridic hydrogen atom (bearing a partial negative charge, e.g., B-H) and a protic hydrogen atom (bearing a partial positive charge, e.g., N-H or O-H). nih.govacs.org Dihydrogen bonds are comparable in strength to conventional hydrogen bonds and play a dominant role in dictating reaction pathways in amine-borane chemistry. nih.govacs.org For example, the formation of the diammoniate of diborane (DADB) from ammonia and borane is mediated by DHBs. These interactions stabilize key intermediates, such as ammonia diborane (NH₃BH₂(μ-H)BH₃), and guide the reaction toward specific ionic products over covalent ones. nih.govacs.org In the solid state, networks of N-H···H-B dihydrogen bonds are the primary stabilizing force. acs.org

| Interaction Type | Description | Role in Dibozane Chemistry |

| 3-Center-2-Electron Bond | An intramolecular covalent bond where three atoms share two electrons. | Essential for the core structure of the dibozane (B₂H₂) ring. wikipedia.org |

| Dihydrogen Bond (DHB) | An intermolecular electrostatic attraction between a hydridic (B-H) and a protic (N-H, O-H) hydrogen. | Controls reaction pathways and product selectivity in amine-borane reactions; stabilizes intermediates and solid-state structures. nih.govacs.orgacs.org |

| Lewis Acid-Base Adduct | Formation of a coordinate bond between a Lewis acid (borane) and a Lewis base (e.g., THF, ammonia). | The dominant initial step in most dibozane reactions. gdckulgam.edu.in |

Key intramolecular and intermolecular interactions relevant to dibozane.

Advanced Spectroscopic and Analytical Techniques in Dibozane Research

Application of Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of boron-containing compounds. Both ¹¹B and ¹H NMR are employed to probe the chemical environment of the boron and hydrogen nuclei within the dibozane molecule. nih.gov The ¹¹B NMR spectrum provides crucial information about the boron framework, while the ¹H NMR spectrum reveals details about the terminal and bridging hydrogen atoms. Computational methods, particularly those employing density functional theory (DFT) and gauge-including atomic orbital (GIAO) approaches, are often used in conjunction with experimental data to achieve accurate predictions of ¹¹B NMR chemical shifts, aiding in definitive structural assignments. nih.govunige.ch

The calculated ¹¹B and ¹H chemical shifts for dibozane show good agreement with experimental values, confirming the D₂h symmetry of the molecule, which features two boron atoms bridged by two hydrogen atoms, with four additional terminal hydrogen atoms. unige.chwikipedia.org

| Nucleus | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Reference Compound |

| ¹¹B | 16.5 | 14.5 - 15.5 | BF₃·OEt₂ |

| ¹H (terminal) | 4.6 | - | Tetramethylsilane (TMS) |

| ¹H (bridging) | -0.6 | - | Tetramethylsilane (TMS) |

Table 1: Experimental and Calculated NMR Chemical Shifts for Dibozane. unige.ch

For dibozane itself, a small and highly symmetric molecule, stereoisomerism is not a factor. However, for its more complex and chiral organoborane derivatives, advanced NMR techniques are indispensable for determining stereochemistry. Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are used to establish the relative configuration of substituents by identifying protons that are close in space. ipb.ptmdpi.com The magnitude of coupling constants (J-values) between protons on a stereocenter can also provide definitive stereochemical assignments. ipb.pt For chiral boronic acid derivatives, forming diastereomeric complexes with a chiral resolving agent allows for the determination of enantiomeric purity through the analysis of the resulting NMR spectra. bath.ac.uk

Conformational analysis of flexible molecules is often performed using NMR spectroscopy by measuring coupling constants and chemical shifts, which are averaged over the different conformations present at a given temperature. auremn.org.brnih.govnih.gov Due to its rigid, bridged structure, dibozane has limited conformational freedom. The molecule's geometry is well-defined with a planar B₂H₂ ring. unige.ch For substituted diboranes and other boranes, however, rotation around B-B or B-C bonds can lead to different conformers. Variable-temperature NMR studies can be employed to study the energetics of these conformational changes and determine the populations of different conformers in solution. nih.govrsc.org

Infrared and Raman Spectroscopy for Vibrational Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule. ksu.edu.saedinst.comnih.gov For a molecule to be IR active, its vibration must cause a change in the molecule's dipole moment, while for a vibration to be Raman active, it must cause a change in the molecule's polarizability. edinst.com Dibozane, with its D₂h point group symmetry, has 18 normal vibrational modes. unige.ch The mutual exclusion principle applies, meaning that vibrational modes are either IR active or Raman active, but not both.

The vibrational spectrum of dibozane is characterized by distinct bands corresponding to B-H terminal stretching, B-H bridging stretching, and various bending and torsional modes. gdckulgam.edu.in The weaker B-H bridge bonds vibrate at lower frequencies (~2100 cm⁻¹) compared to the stronger B-H terminal bonds (~2500-2600 cm⁻¹). gdckulgam.edu.in These experimental frequencies show good agreement with theoretical calculations, which aids in the precise assignment of each vibrational band. unige.chnist.govacs.org Studies under high pressure using IR spectroscopy have shown that the B₂H₆ molecule remains chemically stable up to 50 GPa, though it undergoes several structural transformations related to enhanced intermolecular interactions. carnegiescience.eduresearchgate.net

| Symmetry | Mode | Description | Experimental Frequency (cm⁻¹) | Activity |

| Ag | ν₁ | B-Ht symmetric stretch | 2524 | Raman |

| Ag | ν₂ | B-Hb ring stretch | 2104 | Raman |

| Ag | ν₃ | B-Ht symmetric bend | 1180 | Raman |

| Ag | ν₄ | B-B stretch | 794 | Raman |

| B₁u | ν₈ | B-Ht antisymmetric stretch | 2612 | IR |

| B₁u | ν₉ | B-Ht antisymmetric bend | 973 | IR |

| B₂u | ν₁₂ | B-Ht antisymmetric stretch | 2520 | IR |

| B₂u | ν₁₃ | Ring deformation | 949 | IR |

| B₃u | ν₁₆ | B-Ht antisymmetric stretch | 2520 | IR |

| B₃u | ν₁₇ | B-Ht symmetric bend | 1603 | IR |

Table 2: Selected Vibrational Frequencies for Dibozane (B₂H₆). unige.chnist.gov (Subscripts: t = terminal, b = bridging)

X-ray Diffraction Methodologies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise arrangement of atoms in the solid state. Early structural studies of boranes, including dibozane, were crucial in understanding the nature of chemical bonding in electron-deficient molecules, work for which William N. Lipscomb, Jr. was awarded the 1976 Nobel Prize in Chemistry. wikipedia.org The crystal structure of dibozane confirms the bridged geometry predicted by other spectroscopic methods. wikipedia.orgpearson.com It reveals a planar four-membered ring consisting of two boron atoms and two bridging hydrogen atoms. unige.ch The terminal hydrogen atoms are located in a plane perpendicular to this ring. unacademy.com

| Parameter | Bond/Angle | Experimental Value |

| Bond Length | B-B | 1.77 Å |

| Bond Length | B-H (terminal) | 1.19 Å |

| Bond Length | B-H (bridging) | 1.33 Å |

| Bond Angle | Ht-B-Ht | ~120° |

| Bond Angle | Hb-B-Hb | ~97° |

Table 3: Key Structural Parameters of Dibozane Determined from Diffraction Studies. gdckulgam.edu.inunacademy.comresearchgate.net

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. opentrons.com In the mass spectrum of dibozane, the molecular ion (M⁺) peak can be observed, confirming its molecular formula of B₂H₆. nist.gov

Due to the energetic nature of the ionization process, particularly with electron ionization (EI), the molecular ion often undergoes fragmentation. libretexts.orgchemguide.co.uk The fragmentation pattern is a molecular fingerprint that provides structural information. For dibozane, fragmentation typically involves the successive loss of hydrogen atoms or the cleavage of the B-B bond, leading to various boron-containing cations. researchgate.net The analysis of these fragments helps to piece together the structure of the parent molecule. libretexts.orgwhitman.edu Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful combination used to identify impurities, such as higher boranes (e.g., B₄H₁₀, B₅H₉), in dibozane samples. researchgate.netresearchgate.net

| m/z (mass-to-charge ratio) | Possible Ion Fragment | Relative Intensity |

| 27 | [¹¹B₂H₅]⁺ | High |

| 26 | [¹¹B₂H₄]⁺ | High |

| 25 | [¹¹B₂H₃]⁺ | Moderate |

| 24 | [¹¹B₂H₂]⁺ | Moderate |

| 14 | [¹¹BH₃]⁺ | Low |

| 13 | [¹¹BH₂]⁺ | Moderate |

| 12 | [¹¹BH]⁺ | Moderate |

| 11 | [¹¹B]⁺ | Low |

Table 4: Typical Electron Ionization Mass Spectrum Fragmentation Pattern for Dibozane. (Note: Intensities are approximate and can vary with instrument conditions. Peaks corresponding to the ¹⁰B isotope are also present at lower m/z values). nist.gov

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. Gas chromatography (GC) is particularly well-suited for the analysis of volatile compounds like dibozane. A GC method has been developed for the quantitative determination of diborane(6) in mixtures containing hydrogen chloride and various chloroboranes, utilizing a silicone oil-coated column at 0° C. acs.orgacs.org The high reactivity of dibozane can sometimes pose challenges, potentially blocking the chromatographic column, which may require sample dilution or specialized column materials. google.com GC coupled with mass spectrometry (GC-MS) is effective for identifying and quantifying impurities in dibozane produced from the reduction of boron trichloride. researchgate.netacs.org

While dibozane is an achiral molecule, many of its organic derivatives are chiral. For these compounds, determining the enantiomeric excess (ee), a measure of chiral purity, is critical. wikipedia.org This is typically achieved using chiral chromatography, most commonly high-performance liquid chromatography (HPLC) with a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. uma.es Alternatively, NMR methods can be used, often after derivatizing the chiral borane with a chiral reagent to form diastereomers that are distinguishable by NMR. bath.ac.uk

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of chiral compounds, including boron cluster species. nih.gov The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP), which creates a chiral environment allowing for differential interaction with the enantiomers. chiralpedia.comphenomenex.com

Research into the chiral separability of boron cluster compounds has demonstrated the effectiveness of polysaccharide-based CSPs. In one study, various chiral boron cluster species were screened using these types of columns under normal-phase liquid chromatography (NPLC) and polar organic solvents chromatography (POSC) conditions. The study found that zwitterionic boron clusters were particularly amenable to separation under NPLC conditions, with ten out of eleven such compounds being partially or fully resolved. nih.gov However, anionic boron clusters were generally not successfully eluted in NPLC, possibly due to precipitation in the nonpolar mobile phases. nih.gov In POSC, all zwitterionic compounds were separated, though with lower retention times compared to NPLC. nih.gov

For derivatives related to dibozane, such as 2-substituted-1,4-benzodioxanes, specific chiral HPLC methods have been developed. For instance, the Phenomenex Lux 3µ Cellulose-1 column has proven effective in resolving enantiomers, using mobile phases such as n-hexane/IPA. unimi.it The development of these methods is critical for monitoring the enantiomeric excess during synthesis and preventing racemization. unimi.it

Table 1: Chiral HPLC Parameters for Benzodioxane Derivatives

This table is interactive. You can sort and filter the data.

| Compound Class | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| 1,4-Benzodioxane (B1196944) Derivatives | Phenomenex Lux 3µ Cellulose-1 | n-hexane/IPA (90:10, v/v) | UV | unimi.it |

| 1,4-Benzodioxan-2-carboxylic acid | Phenomenex Lux 3µ Cellulose-1 | n-hexane/IPA (85:15, v/v) + 1.5% Formic Acid | UV | unimi.it |

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds and is well-suited for the study of diborane (B8814927) and other boron hydrides. britannica.comacs.org It is particularly valuable for determining the purity of diborane and identifying trace impurities. acs.orgresearchgate.net

A significant application of GC in dibozane research is the identification of impurities originating from its synthesis, for example, from the hydrogenation of boron chloride. researchgate.net Gas chromatography coupled with mass spectrometry (GC-MS) is used to separate and identify these impurities. Studies have successfully employed various capillary columns to separate impurities from the diborane matrix. For instance, columns like GS-GasPro (silica gel sorbent) and GS-CarbonPLOT (carbon sorbent) have been utilized. researchgate.net Through these methods, impurities such as higher boranes (B₄ to B₁₀), cyclohexane, and toluene have been identified in diborane samples. researchgate.net

The versatility of GC also extends to the quantitative analysis of diborane(6) and related chloroboranes. acs.org Furthermore, specialized GC-MS methods have been developed for the low-level analysis of other boron-containing compounds, which can be adapted for dibozane-related research. These methods often detail specific operational parameters, providing a blueprint for analytical protocols. chromatographyonline.com

Table 2: GC Parameters for Analysis of Boron Compounds

This table is interactive. You can sort and filter the data.

| Analyte(s) | Column | Column Details | GC Program | Carrier Gas | Reference |

|---|---|---|---|---|---|

| Bis(pinacolato)diboron (B136004) (BPD) | Agilent HP-5MS | 30 m x 0.25 mm, 0.25 µm film thickness | Initial: 80°C (1 min), Ramp: 2.5°C/min to 250°C (1 min) | Helium, 2 mL/min | chromatographyonline.com |

| Diborane Impurities (B₄-B₁₀) | GS-GasPro | 60 m x 0.32 mm | Not specified | Not specified | researchgate.net |

| Diborane Impurities (B₄-B₁₀) | GS-CarbonPLOT | 25 m x 0.32 mm x 0.25 µm | Not specified | Not specified | researchgate.net |

Capillary Electrophoresis for Enantioseparation

Capillary electrophoresis (CE) has emerged as a highly efficient analytical technique for chiral separations, offering advantages such as high resolution, short analysis times, and low consumption of samples and reagents. researchgate.net The enantioseparation in CE is achieved by adding a chiral selector to the background electrolyte. researchgate.net This technique is applicable to the quality control of enantiomeric purity for compounds structurally related to dibozane, such as 1,4-dioxane (B91453) derivatives. researchgate.net

Various types of chiral selectors are employed in CE, with cyclodextrins being among the most common. mdpi.com The principle of separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which then migrate at different velocities under the influence of the electric field. researchgate.net

More novel chiral selectors, such as chiral ionic liquids (CILs), have also been investigated for their high potential in enantiomeric separations via CE. nih.gov Another approach is chiral ligand-exchange capillary electrophoresis. This method is suitable for analytes that can coordinate with a metal ion, forming a complex with a chiral ligand. Analytes containing nitrogen or oxygen atoms, which are present in many dibozane derivatives, are often suitable for this technique. nih.gov The flexibility in choosing the metal ion, chiral ligand, and background electrolyte composition allows for the fine-tuning of the separation. nih.gov

Table 3: Chiral Selectors Used in Capillary Electrophoresis Enantioseparation

This table is interactive. You can sort and filter the data.

| Chiral Selector Type | Principle of Separation | Typical Analytes | Reference |

|---|---|---|---|

| Cyclodextrins (CDs) | Formation of transient diastereomeric inclusion complexes with enantiomers. | Wide range of pharmaceuticals and chiral compounds. | researchgate.netmdpi.com |

| Chiral Ionic Liquids (CILs) | Used as the sole chiral selector or in dual systems; interacts with enantiomers through various mechanisms. | Various, depending on the CIL structure. | nih.gov |

Dibozane As a Key Intermediate and Chemical Scaffold in Organic Synthesis

Strategic Utilization in the Synthesis of Complex Organic Molecules

The strategic use of dibozane is most prominently highlighted by the hydroboration reaction, where it adds across carbon-carbon double or triple bonds. This process generates organoboranes that can be subsequently transformed into a variety of functional groups with high levels of regio- and stereocontrol, making it an indispensable tool for synthesizing complex molecules. borates.today

Dibozane is a key precursor in the synthesis of molecules containing established pharmacological scaffolds, which are core structures common to a range of biologically active compounds. nih.govnih.gov For instance, the hydroboration-oxidation sequence provides a stereospecific anti-Markovnikov addition of water across a double bond, yielding alcohols that are crucial intermediates in the synthesis of natural products and pharmaceuticals like prostaglandins and steroids. Furthermore, dibozane is an effective reducing agent, capable of selectively reducing carboxylic acids to primary alcohols in the presence of other functional groups, a common transformation in drug synthesis. borates.today The resulting organoborane intermediates can also be converted into amines, halides, and other functionalities necessary for building these complex scaffolds.

The organoborane framework derived from dibozane serves as a versatile platform for creating new chemical entities (NCEs), which are drugs containing an active moiety not previously approved by the FDA. openaccessjournals.com The carbon-boron bond can participate in a multitude of reactions, allowing for the diversification of a common intermediate into a library of novel compounds. One of the most powerful methods for this diversification is the Suzuki-Miyaura cross-coupling reaction, where organoboranes react with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This enables the connection of various molecular fragments, facilitating the rapid assembly of potential new drug candidates. This modular approach is fundamental in medicinal chemistry for exploring chemical space and optimizing lead compounds.

Role in Chiral Pool Synthesis and Enantiopure Building Blocks

Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.orgnih.gov Dibozane plays a critical role in this area through the development of chiral hydroborating agents. By reacting dibozane with chiral molecules from the chiral pool, such as terpenes like α-pinene, chemists can create asymmetric reagents. wikipedia.orgnih.gov These reagents can then transfer their chirality to achiral substrates with a high degree of enantioselectivity.

A preeminent example is Diisopinocampheylborane, derived from α-pinene, which is used for the asymmetric synthesis of secondary alcohols. wikipedia.org This method allows for the creation of enantiopure building blocks—molecules with defined stereochemistry that are essential for the synthesis of single-enantiomer drugs. nih.gov Since the biological activity of a drug often depends on its specific three-dimensional structure, access to such enantiopure intermediates is crucial for the pharmaceutical industry. nih.gov

| Chiral Reagent | Chiral Source (from Chiral Pool) | Application |

| Diisopinocampheylborane (Ipc₂BH) | α-Pinene | Asymmetric hydroboration of alkenes to form chiral alcohols |

| Alpine-Borane | α-Pinene | Asymmetric reduction of prochiral ketones to chiral secondary alcohols |

| Monoisopinocampheylborane (IpcBH₂) | α-Pinene | Hydroboration of certain sterically hindered alkenes |

Enabling Transformations via the Dibozane Framework

The true synthetic power of dibozane lies in the versatility of the organoborane intermediates it generates. The carbon-boron (C-B) bond is a synthetic linchpin that can be stereospecifically converted into a wide range of other chemical bonds. This allows chemists to install various functional groups with precise control over the stereochemical outcome. The transformations enabled by the dibozane framework are foundational in modern organic synthesis. researchgate.net

| Transformation | Reagents | Product Functional Group | Bond Formed |

| Oxidation | Hydrogen Peroxide (H₂O₂), Sodium Hydroxide (NaOH) | Alcohol | C-O |

| Amination | Hydroxylamine-O-sulfonic acid (H₂NOSO₃H) or Chloramine (NH₂Cl) | Amine | C-N |

| Halogenation | Bromine (Br₂) and Sodium Hydroxide (NaOH) or Iodine (I₂) and Sodium Hydroxide (NaOH) | Alkyl Halide | C-Br, C-I |

| Protonolysis | Carboxylic Acids (e.g., Acetic Acid) | Alkane | C-H |

| Suzuki Coupling | Organic Halide, Palladium Catalyst, Base | Alkene, Biaryl, etc. | C-C |

| Carbonylation | Carbon Monoxide (CO), followed by an oxidizing agent | Carboxylic Acid | C-C |

Future Perspectives and Emerging Research Directions in Dibozane Chemistry

Development of More Sustainable and Greener Synthetic Routes

Traditional methods for synthesizing dibozane often involve hazardous reagents and generate considerable waste. nih.govwikipedia.org The future of dibozane synthesis lies in the adoption of green chemistry principles to develop more environmentally benign and economically viable processes. nih.govbridgew.edu Key areas of focus include:

Atom Economy: Future synthetic strategies will prioritize maximizing the incorporation of all materials used in the process into the final product, thereby minimizing waste. greenchemistry-toolkit.org This involves designing reactions with higher yields and fewer byproducts.

Safer Solvents and Reagents: Research is directed towards replacing hazardous solvents like tetrahydrofuran (THF) with greener alternatives such as ethyl acetate or even water. nih.govpurdue.edu The use of less toxic and more readily biodegradable reagents is also a critical aspect of developing sustainable synthetic routes. nih.govpurdue.edu

Energy Efficiency: The exploration of alternative energy sources, such as microwave and ultrasound irradiation, is expected to lead to more energy-efficient syntheses. nih.gov These methods can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

Renewable Feedstocks: A long-term goal is the development of synthetic pathways that utilize renewable resources as starting materials, moving away from fossil fuel-based precursors.

Biocatalysis: The use of enzymes to catalyze the synthesis of organoboranes represents a promising frontier for green dibozane chemistry. tuhh.de Biocatalytic processes can offer high selectivity under mild reaction conditions, further reducing the environmental impact. tuhh.de

| Green Chemistry Principle | Application in Dibozane Synthesis |

| Waste Prevention | Designing syntheses with high atom economy to minimize byproduct formation. |

| Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water or ethyl acetate. nih.govpurdue.edu |

| Energy Efficiency | Utilizing microwave or ultrasound irradiation to reduce reaction times and energy consumption. nih.gov |

| Use of Renewable Feedstocks | Investigating pathways from biomass to boron-containing compounds. |

| Catalysis | Employing biocatalysts or earth-abundant metal catalysts to improve efficiency and reduce waste. tuhh.deacs.org |

Integration of Artificial Intelligence and Machine Learning in Reaction Design

Predictive Modeling: Machine learning models can be trained on existing reaction data to predict the outcomes of new reactions, including yields and selectivity. themoonlight.ioarxiv.org This can significantly reduce the number of experiments required to identify optimal reaction conditions.

Reaction Optimization: AI algorithms can explore vast parameter spaces (e.g., temperature, pressure, catalyst choice, solvent) to identify the ideal conditions for a specific dibozane-mediated transformation, leading to improved efficiency and resource utilization. aston.ac.uk

Catalyst Design: AI can be used to design novel catalysts with enhanced activity and selectivity for dibozane synthesis and derivatization. By learning structure-activity relationships from existing catalysts, ML models can propose new catalyst structures with desired properties.

Retrosynthesis and Pathway Planning: AI-powered tools can assist in planning synthetic routes to complex boron-containing molecules, suggesting novel and efficient pathways that may not be apparent to human chemists.

The integration of AI and ML with automated synthesis platforms has the potential to create autonomous systems for the discovery and optimization of dibozane reactions. themoonlight.io

Exploration of Novel Catalytic Systems for Dibozane Synthesis and Derivatization

The development of new and improved catalysts is a cornerstone of advancing dibozane chemistry. Future research will focus on moving beyond traditional precious metal catalysts to more sustainable and versatile systems.

Earth-Abundant Metal Catalysis: There is a growing interest in using catalysts based on earth-abundant and non-toxic metals like iron and cobalt for hydroboration reactions. acs.orgfigshare.comnih.govresearchgate.netproquest.com These catalysts offer a more sustainable and economical alternative to their precious metal counterparts. nih.govresearchgate.netproquest.com

Photocatalysis: The use of light to drive chemical reactions offers a powerful tool for activating dibozane and its derivatives. nih.govacs.orgresearchgate.net Photocatalytic systems can enable novel transformations and provide access to unique reactivity patterns under mild conditions. nih.govacs.orgresearchgate.net

Borenium Cation Catalysis: Borenium cations have emerged as highly effective catalysts for hydroboration reactions, offering unique selectivity and reactivity. rsc.orgrsc.org Further exploration of these and other main-group catalysts is expected to lead to new catalytic transformations.

Nanocatalysis: The use of nanocatalysts, including those based on copper and ruthenium, is a promising area for enhancing the efficiency of reactions involving boranes, such as the hydrolysis of ammonia borane for hydrogen production. acs.orgresearchgate.net

| Catalyst Type | Advantages | Potential Applications in Dibozane Chemistry |

| Earth-Abundant Metals (Fe, Co) | Low cost, low toxicity, sustainable. acs.orgnih.gov | Catalytic hydroboration of alkenes and alkynes. acs.orgnih.gov |

| Photocatalysts | Mild reaction conditions, unique reactivity. nih.govacs.org | Light-driven synthesis and functionalization of organoboranes. nih.govacs.org |

| Borenium Cations | High selectivity, metal-free catalysis. rsc.orgrsc.org | Selective trans-hydroboration of alkynes. rsc.org |

| Nanocatalysts | High surface area, enhanced activity. acs.orgresearchgate.net | Efficient hydrogen release from boron hydrides. acs.orgresearchgate.net |

Advanced In Situ Spectroscopic Monitoring of Dibozane Reactions

A deeper understanding of reaction mechanisms is crucial for the rational design of new and improved chemical processes. Advanced in situ and operando spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights into reaction kinetics, intermediates, and catalyst behavior. spectroscopyonline.comhidenanalytical.comwikipedia.orgyoutube.comuu.nlethz.ch

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR is a powerful tool for tracking the formation of products and intermediates in solution-phase reactions, such as catalytic hydroboration. acs.orgresearchgate.netrsc.org

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can provide detailed information about the bonding and structure of molecules in a reacting system, enabling the identification of transient species and the monitoring of catalyst transformations. spectroscopyonline.comnih.gov

Mass Spectrometry: Operando mass spectrometry can be coupled with other techniques to analyze the gas-phase products and intermediates of catalytic reactions, providing real-time kinetic data. hidenanalytical.com

By combining multiple spectroscopic techniques, researchers can obtain a more complete picture of the complex processes occurring during dibozane reactions. uu.nlethz.ch This detailed mechanistic understanding is essential for optimizing existing reactions and discovering new ones.

Computational Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry has become an indispensable tool for studying chemical reactivity and guiding experimental work. ibs.re.kr Density Functional Theory (DFT) and other computational methods are increasingly being used to model the behavior of dibozane and related compounds.

Mechanism Elucidation: DFT calculations can be used to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates and providing a detailed understanding of the reaction mechanism. acs.orgnih.govrsc.orgresearchgate.net

Predicting Reactivity: Computational models can predict the reactivity of different dibozane derivatives and substrates, allowing for the in silico screening of potential reactants and catalysts. scholaris.caacs.orgacs.org

Structure-Property Relationships: By systematically varying the structure of dibozane derivatives and calculating their properties, it is possible to establish quantitative structure-activity relationships (QSAR). These relationships can then be used to design new molecules with desired properties.

The synergy between computational modeling and experimental studies is expected to accelerate the pace of discovery in dibozane chemistry, enabling the rational design of new reagents, catalysts, and reactions with unprecedented precision.

Q & A

Basic Research Questions

Q. How can researchers formulate a measurable research question to investigate Dibozane’s chemical stability under varying environmental conditions?

- Methodological Guidance : Apply the PICOT framework (Population: Dibozane; Intervention: Exposure to temperature/pH variations; Comparison: Stability under controlled vs. experimental conditions; Outcome: Degradation rate; Time: Defined observation period). Ensure the question specifies quantifiable metrics (e.g., half-life, spectroscopic changes) and aligns with gaps in existing literature .

- Example : "How does exposure to UV light (300–400 nm) affect Dibozane’s decomposition rate in aqueous solutions over 72 hours, compared to dark storage?"

Q. What experimental design principles ensure reproducibility in synthesizing Dibozane?

- Methodological Guidance : Follow journal-specific protocols (e.g., Beilstein Journal guidelines):

- Document reagent purity, reaction conditions (temperature, solvent ratios), and purification steps in detail.

- Include characterization data (NMR, HPLC) for key intermediates and final products.

- Validate reproducibility by repeating experiments ≥3 times under identical conditions .

Q. How should researchers select analytical techniques to assess Dibozane’s purity and structural integrity?

- Methodological Guidance :

- Basic : Use HPLC for purity analysis (retention time comparison) and FT-IR for functional group identification.

- Intermediate : Combine mass spectrometry (MS) for molecular weight confirmation and X-ray crystallography for 3D structure elucidation .

Advanced Research Questions

Q. How can contradictory data on Dibozane’s reactivity with transition metals be resolved?

- Methodological Guidance :

- Conduct meta-analysis of existing studies to identify variables causing discrepancies (e.g., solvent polarity, metal oxidation states).

- Design controlled experiments isolating these variables and apply statistical tools (ANOVA, regression) to quantify their impact .

- Use computational modeling (DFT) to predict reaction pathways and validate with experimental kinetics .

Q. What mixed-methods approaches are suitable for studying Dibozane’s biological interactions?

- Methodological Guidance :

- Quantitative : Measure IC50 values in cytotoxicity assays (dose-response curves).

- Qualitative : Use TEM/SEM to observe morphological changes in cell lines post-exposure.

- Integrate datasets via triangulation to strengthen validity .

Q. How can researchers leverage semantic search tools to identify relevant datasets for comparative studies on Dibozane analogs?

- Methodological Guidance :

- Use repositories like Mendeley Data or Figshare with Boolean search strings (e.g., "Dibozane AND (solubility OR catalytic activity) NOT industrial").

- Filter results by metadata tags (e.g., "spectroscopy," "kinetics") and validate dataset quality via peer-reviewed citations .

Data Analysis & Interpretation

Q. What statistical methods are optimal for analyzing Dibozane’s dose-dependent effects in pharmacological studies?

- Methodological Guidance :

- Apply nonlinear regression to model dose-response relationships (e.g., Hill equation).

- Use bootstrap resampling to estimate confidence intervals for EC50 values.

- Address outliers via Grubbs’ test or robust statistical frameworks .

Q. How should researchers document contradictory findings in Dibozane’s thermal stability studies?

- Methodological Guidance :

- Clearly report experimental variables (e.g., heating rate, atmosphere) in supplementary materials.

- Use error bars and sensitivity analysis to highlight uncertainty ranges.

- Discuss contradictions in the context of methodological limitations or environmental factors .

Ethical & Reporting Standards

Q. What criteria ensure ethical reporting of Dibozane’s environmental toxicity data?

- Methodological Guidance :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.